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Compound of Interest

Compound Name: DAT-230

Cat. No.: B612056

Disclaimer: Publicly available information on a compound designated "DAT-230" is not
available. The development code "SOM230" corresponds to the approved drug Pasireotide.[1]
[2][3][4] This guide will therefore summarize the pharmacology and toxicology of Pasireotide as
a representative example to fulfill the structural and content requirements of the request.

Introduction

Pasireotide (formerly SOM230) is a multi-receptor targeted somatostatin analogue.[1][2][3] It is
designed to have a broader binding profile compared to earlier generations of somatostatin
analogues, such as octreotide. This document provides a technical overview of its
pharmacological properties, toxicological profile, and associated experimental methodologies,
intended for researchers and drug development professionals.

Pharmacology

Pasireotide is a cyclohexapeptide that exerts its effects by binding with high affinity to multiple
somatostatin receptor subtypes (SSTRs).[4] Unlike older analogues that primarily target
SSTR2, Pasireotide also binds strongly to SSTR1, SSTR3, and SSTR5.[1][3] This broad
receptor profile allows it to modulate a wider range of physiological processes, including the
potent suppression of Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-I), and
Adrenocorticotropic Hormone (ACTH) secretion.[1][4] Its action on these pathways makes it an
effective treatment for acromegaly and Cushing's disease.[1][2]
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The binding affinity and functional activity of Pasireotide have been characterized across
various receptor subtypes. The data below is compiled from in vitro assays.

Receptor Subtype Binding Affinity (pKi) Functional Activity (IC50)
SSTR1 8.2

SSTR2 9.0

SSTR3 9.1

SSTR4 <7.0

SSTR5 9.9

GH Release (rat pituitary cells) - 0.4 nM

Data sourced from MedChemExpress product information and peer-reviewed literature.[4]
A common method to determine binding affinity is a competitive radioligand binding assay.

o Cell Culture: Stably transfected CHO-K1 cells expressing individual human SSTR subtypes
are cultured to confluence.

e Membrane Preparation: Cells are harvested, and crude membranes are prepared by
homogenization and centrifugation.

e Binding Reaction: Membranes are incubated in a binding buffer containing a constant
concentration of a suitable radioligand (e.g., 12°I-[Leu®, D-Trp23]-somatostatin-28) and varying
concentrations of the test compound (Pasireotide).

 Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium.
Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

o Quantification: The radioactivity retained on the filters is measured using a gamma counter.

» Data Analysis: The data are analyzed using non-linear regression to calculate the IC50
value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff
equation.
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Toxicology

The toxicological profile of Pasireotide has been evaluated in preclinical animal studies and

human clinical trials.

Finding Category

Observation

Species/Population

Common Adverse Events

Hyperglycemia, diarrhea,
nausea, abdominal pain,

cholelithiasis

Human

Metabolic Effects

Increased serum glucose,

decreased serum insulin[4]

Animal (mouse), Human

No evidence of carcinogenicity

Tumorigenicity ) ] Rat, Mouse
in 2-year rodent studies
Negative in a standard battery

Genotoxicity of in vitro and in vivo N/A

genotoxicity assays

Note: The most significant and common adverse effect is hyperglycemia, resulting from the

inhibition of insulin secretion via SSTR5 on pancreatic beta cells.[2]

A general protocol for a sub-chronic rodent toxicity study is as follows.

¢ Animal Model: Healthy, young adult Sprague-Dawley rats are acclimated to laboratory

conditions.

o Dose Administration: Animals are divided into groups and administered Pasireotide or a

vehicle control via subcutaneous injection daily for a period of 13 weeks. Dose levels are

selected based on acute toxicity studies.

« In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and

food consumption are measured weekly.

 Clinical Pathology: Blood and urine samples are collected at specified intervals for

hematology, clinical chemistry, and urinalysis.
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» Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is
performed, and organ weights are recorded.

» Histopathology: A comprehensive set of tissues from all animals is collected, preserved,
processed, and examined microscopically by a veterinary pathologist.

Visualizations: Pathways and Workflows

The diagram below illustrates the multi-receptor signaling mechanism of Pasireotide, leading to
the inhibition of hormone secretion.
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Experiment Setup
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in 96-well plate

2. Incubate 24h
for cell adherence

Treatment Phase

3. Add varying concentrations
of Pasireotide

4. Incubate for 72h
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology and
Toxicology of DAT-230]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612056#dat-230-pharmacology-and-toxicology-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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